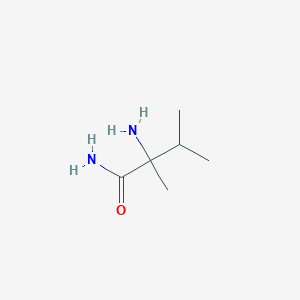
2-氨基-2,3-二甲基丁酰胺
概述
描述
2-Amino-2,3-dimethylbutyramide is an organic compound with the molecular formula C6H14N2O. It is a white crystalline solid that is soluble in water, ethanol, and acetone, but insoluble in benzene and toluene . This compound is a key intermediate in the synthesis of imidazolinone herbicides, which are widely used for broad-spectrum weed control in various crops .
科学研究应用
2-Amino-2,3-dimethylbutyramide has several applications in scientific research:
作用机制
- ADBA is an intermediate in the synthesis of herbicides such as imazethapyr, imazaquin, and imazapyr . However, its direct targets are not well-documented in the literature.
Target of Action
Mode of Action
生化分析
Biochemical Properties
It is known that this compound can be produced by the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) via conventional chemical processes or newly developed biological ones
Cellular Effects
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that 2-Amino-2,3-dimethylbutyramide may have some influence on bacterial cell function.
Molecular Mechanism
It is known that the compound can be produced enzymatically from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may interact with this enzyme and potentially others in its biochemical pathway.
Temporal Effects in Laboratory Settings
It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that the effects of 2-Amino-2,3-dimethylbutyramide may change over time in a laboratory setting, potentially due to factors such as enzyme activity and substrate availability.
Metabolic Pathways
It is known that the compound can be produced from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may be involved in the metabolic pathway of this enzyme.
Transport and Distribution
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its solubility in water, ethanol, and acetone , it is likely that the compound can be localized within various subcellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-2,3-dimethylbutyramide can be synthesized through several methods. One common method involves the hydration of 2-amino-2,3-dimethylbutyronitrile using nitrile hydratase enzymes . This enzymatic process is advantageous due to its mild reaction conditions and high specificity. The reaction is typically carried out at temperatures around 30°C with a pH of 7-9 .
Another method involves the reaction of 2-bromo-2,3-dimethylbutanoate with aqueous ammonia . This reaction proceeds under mild conditions and yields the desired amide product.
Industrial Production Methods: Industrial production of 2-amino-2,3-dimethylbutyramide often employs biocatalytic processes using whole-cell biocatalysts . These processes are optimized for high yield and productivity, with reaction conditions carefully controlled to prevent enzyme inhibition and product degradation .
化学反应分析
Types of Reactions: 2-Amino-2,3-dimethylbutyramide undergoes various chemical reactions, including:
Hydration: Conversion from 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide.
Substitution: Reaction with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Nitrile Hydratase: Used for the hydration of nitriles to amides.
Aqueous Ammonia: Used in substitution reactions to form amides.
Major Products:
Imidazolinone Herbicides: 2-Amino-2,3-dimethylbutyramide is a key intermediate in the synthesis of these herbicides.
相似化合物的比较
2-Amino-2,3-dimethylbutyronitrile: The precursor to 2-amino-2,3-dimethylbutyramide.
2-Bromo-2,3-dimethylbutanoate: Used in the synthesis of 2-amino-2,3-dimethylbutyramide.
Uniqueness: 2-Amino-2,3-dimethylbutyramide is unique due to its role as a key intermediate in the synthesis of imidazolinone herbicides. Its enzymatic production methods offer advantages in terms of specificity, yield, and environmental impact compared to traditional chemical synthesis .
属性
IUPAC Name |
2-amino-2,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQUHCGFDFLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40963-14-2 | |
| Record name | 2-Amino-2,3-dimethylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?
A1: Nitrile hydratase offers several advantages for ADBA synthesis:
- High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].
- Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].
Q2: What challenges are associated with using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production, and how are they addressed?
A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
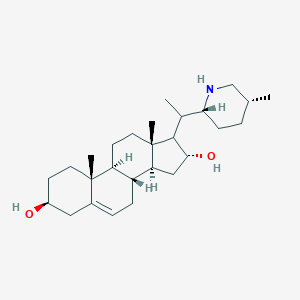
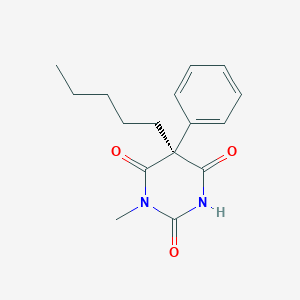
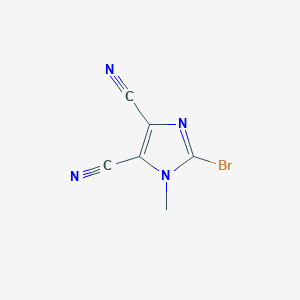
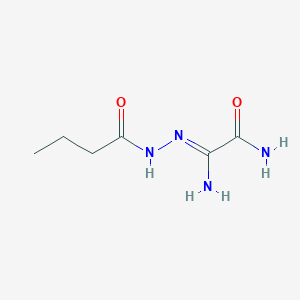
![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)

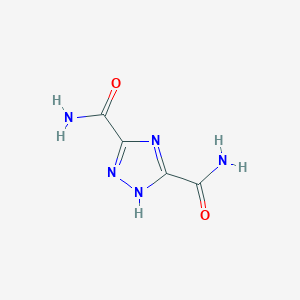
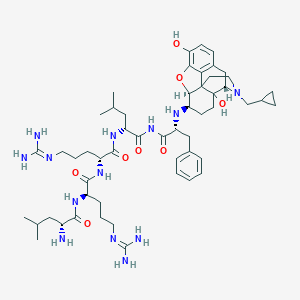
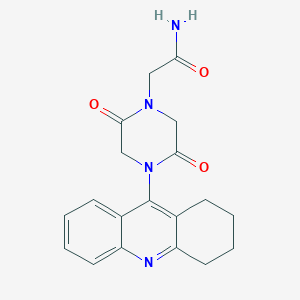
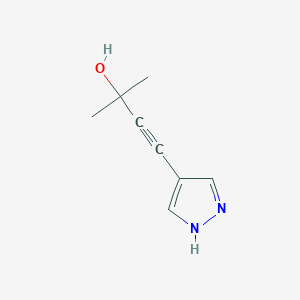

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)
![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
